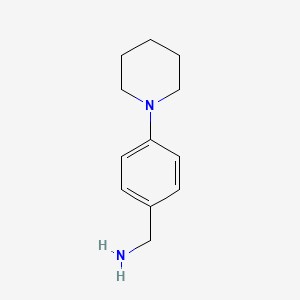

(4-Piperidinophenyl)methylamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-piperidin-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7H,1-3,8-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROBJEHXMLQDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383771 | |

| Record name | 1-[4-(Piperidin-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214759-73-6 | |

| Record name | 1-[4-(Piperidin-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-PIPERIDINOPHENYL)METHYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (4-Piperidinophenyl)methylamine: Properties, Synthesis, and Applications

Abstract

(4-Piperidinophenyl)methylamine, also known as 4-(Piperidin-1-yl)benzylamine, is a disubstituted aromatic compound featuring a piperidine ring and a methylamine group attached to a central phenyl core. This unique structural arrangement makes it a valuable and versatile building block in medicinal chemistry and materials science. The piperidine moiety is a common pharmacophore in centrally active agents, while the primary aminomethyl group provides a reactive handle for a wide array of chemical transformations. This guide provides an in-depth analysis of its chemical properties, a detailed, field-proven synthetic protocol, and an exploration of its applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

(4-Piperidinophenyl)methylamine is structurally defined by a piperidine ring N-substituted onto a toluene backbone, with an amine group on the methyl substituent. It is crucial to distinguish this compound from its isomer, [4-(Piperidinomethyl)phenyl]methylamine (CAS 91271-81-7), where the piperidine ring is linked to the phenyl ring via a methylene bridge.[1] The direct N-aryl linkage in the title compound significantly influences its electronic properties and reactivity.

Caption: Chemical structure of (4-Piperidinophenyl)methylamine.

Table 1: Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (4-(Piperidin-1-yl)phenyl)methanamine | [2] |

| CAS Number | 214759-73-6 | [3] |

| Molecular Formula | C12H18N2 | [2][3] |

| Molecular Weight | 190.28 g/mol | [3] |

| SMILES | C1CCN(CC1)C2=CC=C(C=C2)CN | [2] |

| InChIKey | WROBJEHXMLQDQP-UHFFFAOYSA-N | [2] |

| Synonyms | 4-(1-Piperidyl)benzylamine, 4-(Piperidin-1-yl)benzylamine |[3] |

Physicochemical and Safety Data

The physicochemical properties of a compound are critical for designing experimental conditions, including solvent selection, purification strategies, and formulation.

Table 2: Physicochemical and Safety Properties

| Property | Value | Source / Method |

|---|---|---|

| Physical State | Solid | |

| XlogP (predicted) | 1.8 | [2] |

| GHS Pictogram | GHS05 (Corrosion) | [3] |

| Signal Word | Danger | [3] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. | [3] |

| Precautionary Statements | P280, P301+P330+P331, P305+P351+P338, P310 |[3] |

Expert Insights on Handling and Storage

The corrosive nature of (4-Piperidinophenyl)methylamine, as indicated by its H314 hazard statement, mandates rigorous safety protocols.[3] All manipulations must be performed within a certified chemical fume hood. Personal protective equipment (PPE) is not optional; it must include chemical-resistant gloves (nitrile is often insufficient for prolonged contact with amines; butyl rubber or laminate gloves are recommended), a flame-retardant lab coat, and chemical splash goggles with a face shield.[4][5]

Storage: The compound should be stored in a cool, dry, well-ventilated area designated for corrosive materials.[4] It should be kept away from strong oxidizing agents and sources of ignition. Due to its amine functionalities, it is hygroscopic and sensitive to atmospheric CO2; storage under an inert atmosphere (e.g., argon or nitrogen) is best practice to maintain purity.

Synthesis and Characterization

A reliable and scalable synthesis is paramount for utilizing this building block in research and development. While several routes are conceivable, reductive amination of the corresponding aldehyde offers a robust and high-yielding pathway. This method is a cornerstone of medicinal chemistry due to its operational simplicity and broad substrate scope.

Synthetic Workflow: Reductive Amination

The chosen strategy involves the one-pot reaction of 4-(piperidin-1-yl)benzaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the target primary amine. Sodium cyanoborohydride (NaBH3CN) is an ideal reducing agent for this transformation because it is selective for the protonated imine over the starting aldehyde, minimizing side reactions.

Caption: Workflow for the synthesis of (4-Piperidinophenyl)methylamine.

Experimental Protocol

Materials:

-

4-(piperidin-1-yl)benzaldehyde

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (230-400 mesh)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(piperidin-1-yl)benzaldehyde (1.0 eq) and ammonium acetate (10.0 eq). Dissolve the solids in anhydrous methanol (approx. 0.2 M concentration relative to the aldehyde).

-

Causality: Using a large excess of ammonium acetate drives the equilibrium towards imine formation, maximizing the concentration of the intermediate for reduction. Methanol is an excellent solvent for all reactants and the intermediate imine.

-

-

Reduction: Stir the solution at room temperature for 1 hour to facilitate imine formation. Subsequently, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

-

Causality: Portion-wise addition of the reducing agent controls the reaction rate and any potential exotherm. NaBH₃CN is stable in methanol but will react slowly with the solvent; its primary role is the rapid reduction of the in situ formed iminium ion.[6]

-

-

Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Concentrate the mixture in vacuo to remove the methanol.

-

Extraction: Partition the resulting aqueous residue between dichloromethane (DCM) and water. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Self-Validation: The basic wash with NaHCO₃ neutralizes any remaining acidic species and ensures the product is in its free-base form, which is more soluble in DCM than in water. A successful extraction isolates the product from inorganic salts.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as 0-10% methanol in dichloromethane containing 1% triethylamine (TEA), is typically effective.

-

Causality: The addition of TEA to the eluent is critical. It deactivates the acidic sites on the silica gel, preventing the basic amine product from tailing or irreversibly binding to the stationary phase, thus ensuring a high-purity recovery.

-

Structural Characterization

The identity and purity of the final product must be confirmed.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (two doublets in the ~6.8-7.2 ppm region), a singlet for the benzylic -CH₂- group (~3.8 ppm), and multiplets for the piperidine and -NH₂ protons.

-

¹³C NMR: The carbon spectrum should display the expected number of signals, including a characteristic peak for the benzylic carbon around 45 ppm and signals for the aromatic and piperidine carbons.[7]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent [M+H]⁺ ion at m/z 191.15, confirming the molecular weight of the compound.[2]

Applications in Drug Discovery and Development

(4-Piperidinophenyl)methylamine is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate or scaffold. Its value lies in the combination of two key pharmacophores.

-

The Piperidine Moiety: This saturated heterocycle is a privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) targets. Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for fine-tuning of receptor binding. Furthermore, the basic nitrogen can be protonated at physiological pH, aiding in solubility and forming key ionic interactions with biological targets.[8]

-

The Primary Amine Handle: The benzylic primary amine is a versatile functional group for synthetic elaboration. It readily participates in a variety of reactions, including:

-

Amide and Sulfonamide Formation: Acylation with acid chlorides or sulfonyl chlorides to explore structure-activity relationships (SAR).

-

Secondary/Tertiary Amine Synthesis: Further reductive amination or N-alkylation to introduce additional diversity.

-

Urea and Thiourea Synthesis: Reaction with isocyanates or isothiocyanates to build libraries targeting various enzyme families.

-

This dual functionality allows drug discovery teams to rapidly generate diverse libraries of compounds from a common core, accelerating the hit-to-lead optimization process.

Conclusion

(4-Piperidinophenyl)methylamine is a high-value chemical building block whose utility is rooted in its straightforward synthesis and the strategic placement of its dual functional groups. A comprehensive understanding of its chemical properties, handling requirements, and synthetic methodologies, as outlined in this guide, empowers researchers to leverage its full potential in the rational design of novel small molecules for pharmaceutical and materials science applications.

References

-

PubChem. "(4-piperidinophenyl)methylamine". National Center for Biotechnology Information. [Link]

-

PubChem. "4-(Phenylamino)piperidine-4-methylamine". National Center for Biotechnology Information. [Link]

-

Chemsrc. "(1-Methyl-4-piperidinyl)methylamine | CAS#:7149-42-0". Chemsrc. [Link]

-

PubChem. "N-Methyl-4-phenyl-4-piperidinamine". National Center for Biotechnology Information. [Link]

-

Supplementary Information. "General Procedure for Imine Syntheses and Characterization Data". Royal Society of Chemistry. [Link]

-

NIST. "N-Phenyl-4-piperidinamine". NIST WebBook. [Link]

- Google Patents. "AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE".

Sources

- 1. scbt.com [scbt.com]

- 2. PubChemLite - (4-piperidinophenyl)methylamine (C12H18N2) [pubchemlite.lcsb.uni.lu]

- 3. (4-PIPERIDINOPHENYL)METHYLAMINE | 214759-73-6 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. rsc.org [rsc.org]

- 8. N-Phenyl-4-piperidinamine [webbook.nist.gov]

An In-depth Technical Guide to (4-Piperidinophenyl)methylamine: Synthesis, Characterization, and Applications

Abstract

(4-Piperidinophenyl)methylamine, identified by CAS number 214759-73-6, is a difunctional organic molecule featuring a piperidinyl-substituted aromatic ring and a primary aminomethyl group. This unique structural arrangement makes it a valuable building block and intermediate in medicinal chemistry and materials science. The piperidine moiety can enhance aqueous solubility and offers a vector for modulating pharmacokinetic properties, while the benzylamine portion provides a reactive handle for a wide array of synthetic transformations. This guide provides a comprehensive technical overview of the compound, including its physicochemical properties, detailed synthetic protocols based on established chemical transformations, analytical characterization methodologies, and its potential applications in drug discovery. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Introduction and Chemical Identity

(4-Piperidinophenyl)methylamine, also known as 4-(Piperidin-1-yl)benzylamine or 1-[4-(Aminomethyl)phenyl]piperidine, is a primary amine that has gained interest as a scaffold in the synthesis of complex molecules.[1] The presence of both a tertiary aromatic amine (the piperidine nitrogen connected to the phenyl ring) and a primary benzylic amine gives the molecule distinct chemical properties and multiple points for synthetic diversification. The piperidine ring is a common motif in many FDA-approved drugs, valued for its ability to influence solubility, lipophilicity, and metabolic stability.[2] This guide will detail the essential technical information required for the effective use and handling of this compound in a research and development setting.

Physicochemical and Spectroscopic Data

Comprehensive experimental data for (4-Piperidinophenyl)methylamine is not widely published. The following table summarizes available and predicted data to provide a working profile for this compound.

| Property | Value | Source(s) |

| CAS Number | 214759-73-6 | [1][3] |

| Molecular Formula | C₁₂H₁₈N₂ | [1] |

| Molecular Weight | 190.29 g/mol | [1] |

| Appearance | Typically a powder or liquid | [4] |

| Boiling Point | 342.8°C at 760 mmHg (Predicted) | [4] (Guidechem) |

| Density | 1.047 g/cm³ (Predicted) | [4] (Guidechem) |

| Flash Point | 141.9°C (Predicted) | [4] (Guidechem) |

| Refractive Index | 1.568 (Predicted) | [4] (Guidechem) |

| Predicted XlogP | 1.8 | [5] |

| Purity (Typical) | ≥97% | [4] |

| Predicted [M+H]⁺ | 191.15428 | [5] |

Note: Much of the available physical data is predicted. Experimental verification is recommended for critical applications.

Synthesis Methodology

A robust and scalable synthesis of (4-Piperidinophenyl)methylamine can be achieved via a two-step process starting from commercially available materials. The pathway involves the nucleophilic aromatic substitution to form the key intermediate, 4-(piperidin-1-yl)benzaldehyde, followed by a one-pot reductive amination to yield the final product.

Synthesis Workflow Diagram

The overall synthetic pathway is outlined below. The first step is a well-documented, high-yield reaction. The second step is a representative protocol based on standard reductive amination conditions, a highly reliable and widely used transformation in organic synthesis.[6][7]

Caption: Overall synthetic workflow for (4-Piperidinophenyl)methylamine.

Experimental Protocol: Step 1 - Synthesis of 4-(Piperidin-1-yl)benzaldehyde

Causality: This protocol utilizes a nucleophilic aromatic substitution reaction. 4-Fluorobenzaldehyde is an excellent substrate as the fluorine atom is a good leaving group, activated by the electron-withdrawing aldehyde group. Piperidine acts as the nucleophile. The use of a polar aprotic solvent like DMF facilitates the reaction, and potassium carbonate serves as a base to neutralize the HF byproduct. This method is known to be high-yielding and scalable.[3]

Materials:

-

4-Fluorobenzaldehyde (1.0 eq)

-

Piperidine (1.5 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorobenzaldehyde (e.g., 25.0 g, 0.200 mol), piperidine (e.g., 25.5 g, 0.300 mol), and anhydrous potassium carbonate (e.g., 55.2 g, 0.400 mol).

-

Add DMF (e.g., 300 mL) to the flask.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water (e.g., 1 L).

-

A solid precipitate will form. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the filter cake thoroughly with water to remove residual DMF and salts.

-

Recrystallize the crude product from methanol to afford 4-(piperidin-1-yl)benzaldehyde as yellow crystals.

-

Dry the product under vacuum. A typical yield is around 98%.[3]

Experimental Protocol: Step 2 - Reductive Amination to (4-Piperidinophenyl)methylamine (Representative Method)

Causality: This step employs reductive amination, a robust and widely used method for forming amines from carbonyl compounds.[6] The reaction proceeds in one pot. First, the aldehyde reacts with ammonia to form an intermediate imine. This imine is then reduced in situ by a reducing agent to the desired primary amine. Using a catalyst like Raney Nickel with hydrogen gas is a common industrial method, while laboratory-scale synthesis might employ a hydride-based reducing agent like sodium borohydride.[5][7]

Materials:

-

4-(Piperidin-1-yl)benzaldehyde (1.0 eq)

-

Ammonia (solution in methanol, e.g., 7N)

-

Reducing Agent (Option A: Raney® Nickel; Option B: Sodium Borohydride)

-

Solvent (Methanol or Ethanol)

-

Hydrogen Source (Option A only: H₂ gas)

Procedure (Option A: Catalytic Hydrogenation):

-

Charge a hydrogenation reactor with 4-(piperidin-1-yl)benzaldehyde (e.g., 18.9 g, 0.1 mol) and methanol (200 mL).

-

Add a 7N solution of ammonia in methanol (e.g., 50 mL, 0.35 mol, 3.5 eq).

-

Carefully add a slurry of Raney® Nickel (approx. 5-10% by weight of the aldehyde) in methanol.

-

Seal the reactor and purge it several times with nitrogen, then with hydrogen.

-

Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction by observing hydrogen uptake and periodically analyzing aliquots by TLC or GC-MS.

-

Upon completion, carefully vent the reactor and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the nickel catalyst. Caution: Raney® Nickel is pyrophoric and the filter cake should not be allowed to dry. Keep it wet with solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Procedure (Option B: Hydride Reduction):

-

In a round-bottom flask, dissolve 4-(piperidin-1-yl)benzaldehyde (e.g., 1.89 g, 10 mmol) in methanol (50 mL).

-

Add a 7N solution of ammonia in methanol (e.g., 10 mL, 70 mmol, 7.0 eq) and stir at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Add sodium borohydride (NaBH₄) (e.g., 0.76 g, 20 mmol, 2.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water (20 mL).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude (4-Piperidinophenyl)methylamine can be purified by vacuum distillation or by flash column chromatography on silica gel, using a gradient of dichloromethane/methanol, typically with a small amount of triethylamine (e.g., 1%) to prevent streaking.

Analytical Characterization

Due to the lack of publicly available experimental spectra, this section describes the expected characteristics and a general protocol for analysis. Commercial suppliers confirm the availability of analytical data such as NMR and HPLC upon request.[8]

Expected NMR Spectral Data

-

¹H NMR: The spectrum is expected to show distinct regions.

-

Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.8-7.3 ppm), corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

-

Benzylic Protons: A singlet for the -CH₂-NH₂ group (approx. δ 3.7-3.9 ppm).

-

Piperidine Protons (α to Nitrogen): A triplet or multiplet for the four protons on the carbons adjacent to the nitrogen, attached to the aromatic ring (approx. δ 3.0-3.3 ppm).

-

Amine Protons: A broad singlet for the -NH₂ protons, which may exchange with D₂O (approx. δ 1.5-2.5 ppm, position is concentration and solvent dependent).

-

Piperidine Protons (β and γ to Nitrogen): A series of multiplets for the remaining six protons of the piperidine ring (approx. δ 1.5-1.8 ppm).

-

-

¹³C NMR: The spectrum should show the expected number of carbon signals.

-

Aromatic Carbons: Four signals for the aromatic carbons, with the carbon attached to the piperidine nitrogen being the most downfield (ipso-carbon).

-

Benzylic Carbon: One signal for the -CH₂-NH₂ carbon (approx. δ 45-50 ppm).

-

Piperidine Carbons: Three signals for the piperidine ring carbons (α, β, and γ to the nitrogen).

-

Mass Spectrometry

-

ESI-MS: In positive ion mode, the primary expected ion would be the protonated molecule [M+H]⁺ at m/z ≈ 191.15.[5]

Infrared (IR) Spectroscopy

-

N-H Stretch: A characteristic pair of peaks for the primary amine (-NH₂) in the region of 3300-3500 cm⁻¹.

-

C-H Stretch: Aromatic and aliphatic C-H stretching bands just above and below 3000 cm⁻¹, respectively.

-

Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

-

C-N Stretch: Bands in the 1250-1020 cm⁻¹ region.

Purity Analysis by HPLC (General Protocol)

Rationale: Reversed-phase HPLC is a standard method for assessing the purity of organic amines. A C18 column provides good separation based on hydrophobicity. A buffered mobile phase is necessary to control the ionization state of the amine, ensuring good peak shape.

Caption: General workflow for HPLC purity analysis.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.

-

Gradient: A typical gradient would run from 5% B to 95% B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Analysis: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

Applications and Research Interest

(4-Piperidinophenyl)methylamine is primarily of interest as a chemical intermediate. Its true value lies in its utility as a starting material for more complex target molecules, particularly in the field of drug discovery. The precursor, 4-(piperidin-1-yl)benzaldehyde, is a reactant in the synthesis of:

-

Anti-inflammatory agents

-

Antibacterial agents

-

NR2B selective NMDA receptor antagonists , which are targets for neurological disorders.

-

Growth inhibitors against various cancer cell lines.

By extension, (4-Piperidinophenyl)methylamine provides a primary amine handle that allows for the construction of amides, secondary amines, sulfonamides, and other functional groups, making it a versatile scaffold for building libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As a primary amine, (4-Piperidinophenyl)methylamine should be handled with appropriate care. Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(4-Piperidinophenyl)methylamine (CAS 214759-73-6) is a valuable and versatile chemical intermediate. While comprehensive, publicly available experimental data on the final compound is sparse, its synthesis is readily achievable through a reliable, two-step sequence involving the formation and subsequent reductive amination of 4-(piperidin-1-yl)benzaldehyde. This guide provides a robust framework for its synthesis and characterization based on established chemical principles, empowering researchers to produce and utilize this compound for the development of novel molecules in medicinal chemistry and beyond.

References

-

(4-piperidinophenyl)methylamine (C12H18N2). PubChemLite. [Link]

-

Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. National Institutes of Health. [Link]

-

(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine. PubChem. [Link]

-

Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. The Royal Society of Chemistry. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Università degli Studi di Firenze. [Link]

-

N-Phenyl-1-(phenylmethyl)-4-piperidinamine. PubChem. [Link]

-

[4-(4-methylpiperidin-1-yl)phenyl]methanamine. PubChemLite. [Link]

-

Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemrevlett. [Link]

-

Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

-

Reductive amination. Wikipedia. [Link]

-

3.3.3: Synthesis of Amines. Chemistry LibreTexts. [Link]

-

Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts. ResearchGate. [Link]

-

Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. Science.gov. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Catalytic hydrogenation and bifunctional catalysts. TU Chemnitz. [Link]

-

Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. ResearchGate. [Link]

-

4-Phenylpiperidine. NIST WebBook. [Link]

- Method for preparing 4-piperidyl piperidine.

-

4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. National Institutes of Health. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ResearchGate. [Link]

-

4-Phenylpiperidine. PubChem. [Link]

- AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.

-

The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. PubMed. [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]

-

Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. National Institutes of Health. [Link]

-

4-Piperidinone, 1-(phenylmethyl)-. NIST WebBook. [Link]

Sources

- 1. 4-PIPERIDIN-1-YL-BENZALDEHYDE | 10338-57-5 [chemicalbook.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-PIPERIDIN-1-YL-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. (4-(Piperidin-1-yl)phenyl)methanamine, CasNo.214759-73-6 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 5. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 214759-73-6|(4-(Piperidin-1-yl)phenyl)methanamine|BLD Pharm [bldpharm.com]

Spectroscopic Profile of (4-Piperidinophenyl)methylamine: A Predictive and Comparative Analysis

Introduction

(4-Piperidinophenyl)methylamine is a bifunctional organic molecule featuring a piperidine ring and a benzylamine moiety linked through a phenyl group in a para substitution pattern. This compound and its derivatives are of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in numerous pharmaceuticals and the synthetic versatility of the benzylamine group. Accurate and comprehensive spectroscopic characterization is a cornerstone of chemical research, essential for verifying the identity, purity, and structure of newly synthesized molecules.

While extensive searches of established chemical databases and the scientific literature have not yielded a complete set of publicly available experimental spectra for (4-Piperidinophenyl)methylamine, this technical guide provides a robust, in-depth analysis of its expected spectroscopic properties. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing comparisons with structurally analogous compounds, we present a detailed predictive profile of this molecule. This guide is intended to serve as a valuable resource for scientists working with or aiming to synthesize and characterize (4-Piperidinophenyl)methylamine, offering a reliable baseline for spectral interpretation.

Molecular Structure and Atom Labeling

For clarity in the subsequent spectroscopic analysis, the atoms of (4-Piperidinophenyl)methylamine are systematically labeled as shown in the diagram below.

Caption: Labeled structure of (4-Piperidinophenyl)methylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of structurally similar compounds, the following ¹H and ¹³C NMR spectral data are predicted for (4-Piperidinophenyl)methylamine.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the piperidine ring protons, and the amine protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification for Prediction |

| H-N2 (-NH₂) | ~1.5 - 2.5 | Broad singlet | The chemical shift of primary amine protons can vary and the signal is often broad due to quadrupole broadening and exchange with trace amounts of water. This signal would disappear upon D₂O exchange. |

| H-C7 (-CH₂-) | ~3.8 | Singlet | These benzylic protons are adjacent to the electron-withdrawing phenyl ring and the amino group, leading to a downfield shift. With no adjacent protons, the signal is expected to be a singlet. |

| H-C2, H-C6 | ~7.2 | Doublet | These aromatic protons are ortho to the aminomethyl group and are expected to appear as a doublet due to coupling with H-C3 and H-C5, respectively. |

| H-C3, H-C5 | ~6.9 | Doublet | These aromatic protons are ortho to the piperidine group and are expected to be shielded relative to the H-C2/H-C6 protons, appearing as a doublet due to coupling with H-C2 and H-C6. |

| H-C8, H-C12 | ~3.1 | Triplet or Multiplet | These protons are on the carbons alpha to the piperidine nitrogen and adjacent to the phenyl ring, leading to a downfield shift. They will likely appear as a triplet or multiplet due to coupling with the protons on C9 and C11. |

| H-C9, H-C11 | ~1.7 | Multiplet | These protons are on the carbons beta to the piperidine nitrogen and are expected to show complex multiplicity due to coupling with protons on C8/C12 and C10. |

| H-C10 | ~1.6 | Multiplet | This proton is on the carbon gamma to the piperidine nitrogen and will likely appear as a multiplet. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reflect the different chemical environments of the carbon atoms in the aromatic and aliphatic regions of the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification for Prediction |

| C4 | ~150 | The aromatic carbon attached to the nitrogen of the piperidine ring is expected to be significantly deshielded. |

| C1 | ~130 | The aromatic carbon bearing the aminomethyl group. |

| C2, C6 | ~129 | Aromatic carbons ortho to the aminomethyl group. |

| C3, C5 | ~116 | Aromatic carbons ortho to the piperidine nitrogen, which are expected to be shielded. |

| C8, C12 | ~50 | Carbons alpha to the piperidine nitrogen. |

| C7 | ~45 | The benzylic carbon of the aminomethyl group. |

| C9, C11 | ~26 | Carbons beta to the piperidine nitrogen. |

| C10 | ~24 | Carbon gamma to the piperidine nitrogen. |

Infrared (IR) Spectroscopy

The IR spectrum of (4-Piperidinophenyl)methylamine is predicted to display characteristic absorption bands corresponding to its primary amine, secondary amine (within the piperidine ring), aromatic, and aliphatic functionalities.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Functional Group |

| 3400 - 3250 | N-H Stretch | Medium (two bands) | Primary Amine (-NH₂)[1][2] |

| 3050 - 3000 | C-H Stretch | Medium to Weak | Aromatic C-H |

| 2950 - 2850 | C-H Stretch | Strong | Aliphatic C-H (piperidine and methylene) |

| 1650 - 1580 | N-H Bend (Scissoring) | Medium | Primary Amine (-NH₂)[1][3] |

| 1610, 1510 | C=C Stretch | Medium | Aromatic Ring |

| 1335 - 1250 | C-N Stretch | Strong | Aromatic Amine (Aryl-N)[1][3] |

| 1250 - 1020 | C-N Stretch | Medium | Aliphatic Amine (Alkyl-N)[1] |

| 850 - 800 | C-H Out-of-Plane Bend | Strong | para-Disubstituted Benzene[4][5] |

The presence of two distinct bands in the N-H stretching region is a hallmark of a primary amine.[1][2][6] The strong absorption in the 850-800 cm⁻¹ range is highly characteristic of the 1,4-disubstitution pattern on the benzene ring.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For (4-Piperidinophenyl)methylamine (C₁₂H₁₈N₂), the exact mass is 190.1470 g/mol .

Predicted Molecular Ion and Fragmentation

In a typical mass spectrum, a molecular ion peak ([M]⁺• or [M+H]⁺ depending on the ionization technique) is expected.

-

Molecular Ion (M⁺•): m/z = 190

-

Protonated Molecule ([M+H]⁺): m/z = 191

The fragmentation of (4-Piperidinophenyl)methylamine is likely to proceed through pathways characteristic of both benzylamines and N-aryl piperidines.

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 173 | [M - NH₃]⁺ | Loss of ammonia from the benzylamine moiety, a common fragmentation for primary benzylamines.[7] |

| 119 | [C₈H₉N]⁺ | Cleavage of the bond between the phenyl ring and the piperidine nitrogen. |

| 91 | [C₇H₇]⁺ | Formation of a tropylium ion, a classic fragment in the mass spectra of benzyl-containing compounds.[8] |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage adjacent to the piperidine nitrogen, leading to the piperidinyl cation. |

A plausible fragmentation pathway starting from the molecular ion is depicted below.

Caption: Predicted fragmentation pathway for (4-Piperidinophenyl)methylamine.

Generalized Experimental Protocols

For researchers who synthesize (4-Piperidinophenyl)methylamine, the following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

To confirm the amine protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates.

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Data Acquisition:

-

Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

A background spectrum of the empty sample holder (or KBr pellet) should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Acquire the mass spectrum in positive ion mode.

-

For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.[9]

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of (4-Piperidinophenyl)methylamine. The expected ¹H and ¹³C NMR chemical shifts, characteristic IR absorption frequencies, and plausible mass spectral fragmentation patterns have been detailed based on established spectroscopic principles and data from analogous structures. This information serves as a foundational reference for any researcher involved in the synthesis and characterization of this compound, facilitating the confirmation of its structure and purity. The provided experimental protocols offer a practical starting point for obtaining high-quality spectral data.

References

-

Hanton, S. D. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 38(1), 11-22. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

-

LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Fiveable. (n.d.). Spectroscopy of Amines. Fiveable. [Link]

-

Fiveable. (n.d.). Para-Disubstituted Benzenes. Fiveable. [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link]

-

Lee, T. A., & Zhai, H. (2006). An Unprecedented Rearrangement in Collision-Induced Mass Spectrometric Fragmentation of Protonated Benzylamines. Journal of the American Society for Mass Spectrometry, 17(6), 841-852. [Link]

-

Institut Polytechnique de Paris. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. [Link]

-

ResearchGate. (2025). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]

-

ResearchGate. (2025). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. [Link]

-

Spectroscopy Online. (2016). Interpreting the Spectra of Substituted Benzene Rings. [Link]

-

Quimica Organica. (n.d.). IR Spectrum: Aromatics. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. wikieducator.org [wikieducator.org]

- 4. fiveable.me [fiveable.me]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. fiveable.me [fiveable.me]

- 7. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of (4-Piperidinophenyl)methylamine

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on its physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, directly influencing bioavailability, formulation strategies, and shelf-life. This technical guide provides a comprehensive framework for characterizing (4-Piperidinophenyl)methylamine, a compound of interest in medicinal chemistry. We delve into the theoretical underpinnings and provide field-proven, step-by-step protocols for determining its solubility profile and assessing its stability under pharmaceutically relevant stress conditions. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into experimental design, data interpretation, and adherence to regulatory standards.

Introduction: The Imperative of Early Physicochemical Profiling

In drug development, the maxim "fail early, fail cheap" is a guiding principle. A significant percentage of promising compounds fail in late-stage development due to poor biopharmaceutical properties, with solubility and stability being primary culprits. Early, robust characterization of these parameters is not merely a data-gathering exercise; it is a critical risk mitigation strategy. Understanding the solubility and stability of a molecule like (4-Piperidinophenyl)methylamine informs critical decisions, from lead optimization and salt selection to the development of a stable, effective, and safe dosage form.

This guide is structured to provide both the "how" and the "why." We will explore the fundamental concepts of kinetic versus thermodynamic solubility and outline the principles of forced degradation studies as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3] The provided protocols are designed to be self-validating, incorporating controls and system suitability checks to ensure the generation of trustworthy and reproducible data.

Physicochemical Properties of (4-Piperidinophenyl)methylamine

A foundational understanding of the molecule's structure is essential for predicting its behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂ | PubChem[4] |

| Molecular Weight | 190.29 g/mol | PubChem[4] |

| Structure | ||

| (Image of (4-Piperidinophenyl)methylamine structure) | ||

| Predicted XlogP | 1.8 | PubChem[4] |

The structure features two basic nitrogen atoms: one in the piperidine ring (a secondary amine) and a primary amine in the methylamine group. The presence of these ionizable groups suggests that the aqueous solubility of (4-Piperidinophenyl)methylamine will be highly dependent on pH.

Comprehensive Solubility Assessment

Solubility dictates the maximum concentration of a drug that can be achieved in solution, which is a prerequisite for absorption. It is crucial to distinguish between two key types of solubility measurements.

-

Kinetic Solubility : This is a high-throughput measurement of how readily a compound dissolves after being introduced from a DMSO stock solution into an aqueous buffer.[5][6] It is most relevant during early discovery to quickly flag compounds with potential solubility issues.

-

Thermodynamic Solubility : This is the true equilibrium solubility of a compound's most stable crystalline form in a given solvent.[6][7] It is a more time-intensive but critical measurement for lead optimization and pre-formulation, as it represents the actual saturation concentration under equilibrium conditions.[7]

Logical Workflow for Solubility Determination

The following diagram illustrates a structured workflow for assessing the solubility of a new chemical entity.

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Experimental Protocol: Shake-Flask Thermodynamic Solubility

This protocol is based on the widely accepted shake-flask method to determine equilibrium solubility.[5]

Objective: To determine the thermodynamic solubility of (4-Piperidinophenyl)methylamine in various aqueous buffers.

Materials:

-

(4-Piperidinophenyl)methylamine (solid powder)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Citrate Buffer, pH 5.0

-

HPLC-grade Acetonitrile and Water with 0.1% Formic Acid

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

0.45 µm syringe filters (PTFE or other compatible material)

-

Calibrated HPLC-UV or LC-MS/MS system

Procedure:

-

Preparation: Add an excess amount of solid (4-Piperidinophenyl)methylamine (e.g., 2-5 mg) to separate vials containing 1 mL of each buffer (pH 7.4 and pH 5.0). The goal is to have undissolved solid remaining at the end of the experiment.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.[5] It is advisable to visually confirm the presence of solid material before stopping.

-

Sampling: After equilibration, allow the vials to stand for 30 minutes for solids to settle. Carefully draw the supernatant using a syringe.

-

Filtration: Immediately filter the supernatant through a 0.45 µm syringe filter into a clean HPLC vial. Discard the first few drops to saturate the filter and minimize drug binding.

-

Quantification:

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO) at a known concentration.

-

Generate a calibration curve by preparing a series of standards from the stock solution.

-

Analyze the filtered samples and calibration standards using a validated, stability-indicating HPLC-UV or LC-MS/MS method.[8][9]

-

Calculate the concentration of the dissolved compound in the samples by interpolating from the calibration curve. This concentration is the thermodynamic solubility.

-

Data Presentation:

| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Citrate Buffer | 5.0 | 25 | Hypothetical Value | Hypothetical Value |

| Phosphate Buffer | 7.4 | 25 | Hypothetical Value | Hypothetical Value |

Chemical Stability and Forced Degradation

Assessing the intrinsic stability of a drug substance is a mandatory regulatory requirement.[10][11] Forced degradation (or stress testing) studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[12][13] This information is vital for developing stability-indicating analytical methods, understanding potential liabilities of the molecule, and guiding formulation and packaging decisions.[10]

Rationale for Stress Conditions

The choice of stress conditions is guided by ICH Q1A guidelines.[2][3] For a molecule like (4-Piperidinophenyl)methylamine, which contains amine and benzylamine functionalities, the following degradation pathways are plausible:

-

Hydrolysis: Degradation in aqueous solution across a range of pH values.

-

Oxidation: The amine groups can be susceptible to oxidation.

-

Photolysis: Degradation upon exposure to light.

-

Thermal Degradation: Degradation at elevated temperatures.

Studies on related benzylamines have shown that degradation can involve the formation of imines and subsequent hydrolysis to aldehydes.[14]

Forced Degradation Workflow

This diagram outlines the parallel nature of a forced degradation study.

Caption: Workflow for a Forced Degradation Study.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of (4-Piperidinophenyl)methylamine under various stress conditions and identify key degradation products.

Materials:

-

(4-Piperidinophenyl)methylamine stock solution (e.g., 1 mg/mL in 50:50 Acetonitrile:Water)

-

Hydrochloric Acid (HCl), 0.1 N

-

Sodium Hydroxide (NaOH), 0.1 N

-

Hydrogen Peroxide (H₂O₂), 3% solution

-

Calibrated stability chamber with light source (ICH Q1B compliant)

-

Calibrated oven

-

HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)

Procedure:

-

Sample Preparation: For each condition, mix the drug stock solution with the stressor solution. A typical ratio is 1:1, but this may need to be adjusted to achieve the target degradation of 5-20%.[13]

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl.

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH.

-

Oxidative: Mix 1 mL of stock with 1 mL of 3% H₂O₂.

-

Thermal: Use the stock solution as is.

-

Control: Mix 1 mL of stock with 1 mL of water.

-

-

Incubation:

-

Place the Acid, Base, and Thermal samples in an oven at an elevated temperature (e.g., 60-80°C).

-

Keep the Oxidative and Control samples at room temperature.

-

Expose a separate Thermal sample to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Time Points: Withdraw aliquots from each sample at appropriate time points (e.g., 0, 2, 8, 24, 48 hours). For acid/base samples, neutralize the aliquot before analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method must be capable of separating the parent compound from all process impurities and degradation products.

-

Use a PDA detector to check for peak purity and identify the emergence of new chromophores.

-

Use LC-MS to obtain mass information on any new peaks to help in the structural elucidation of degradants.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for the parent compound at each time point.

-

Calculate the relative percentage of each degradation product.

-

Perform a mass balance calculation to ensure that the decrease in the parent peak is accounted for by the increase in degradant peaks.

-

Data Presentation:

| Stress Condition | Incubation Time (h) | Assay of Parent (%) | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) | Mass Balance (%) |

| 0.1 N HCl, 60°C | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 0.1 N NaOH, 60°C | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 3% H₂O₂, RT | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 80°C Heat | 48 | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Photolytic (ICH Q1B) | - | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Conclusion and Forward Look

This guide provides a robust, scientifically grounded framework for the essential characterization of the solubility and stability of (4-Piperidinophenyl)methylamine. By differentiating between kinetic and thermodynamic solubility, researchers can make appropriate decisions at different stages of the drug discovery pipeline. The adherence to ICH-compliant forced degradation protocols ensures that the stability profile is thoroughly understood, revealing potential liabilities and informing the development of a stable formulation and a reliable analytical method for quality control. The insights gained from these studies are fundamental to advancing a compound with confidence, ensuring that the final drug product is both safe and efficacious.

References

- 1. database.ich.org [database.ich.org]

- 2. pharma.gally.ch [pharma.gally.ch]

- 3. snscourseware.org [snscourseware.org]

- 4. PubChemLite - (4-piperidinophenyl)methylamine (C12H18N2) [pubchemlite.lcsb.uni.lu]

- 5. enamine.net [enamine.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. ovid.com [ovid.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 14. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

(4-Piperidinophenyl)methylamine derivatives and analogs

-

An In-depth Technical Guide

Authored by: A Senior Application Scientist

Foreword

The (4-Piperidinophenyl)methylamine scaffold represents a quintessential "privileged structure" in modern medicinal chemistry. Its elegant fusion of a rigid phenyl linker, a conformationally defined piperidine ring, and a synthetically versatile methylamine handle has made it a cornerstone in the development of a multitude of biologically active agents. This guide is crafted for researchers, scientists, and drug development professionals, providing a deep dive into the core principles governing the synthesis, optimization, and application of this remarkable chemical framework. We will move beyond mere protocols to explore the underlying causality of experimental design, offering field-proven insights to empower your own discovery programs.

Part 1: The (4-Piperidinophenyl)methylamine Scaffold: A Privileged Core in Medicinal Chemistry

Introduction to a Versatile Framework

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals, prized for its favorable physicochemical properties and its ability to serve as a rigid anchor for presenting pharmacophoric elements to biological targets.[1][2][3] When coupled to a phenyl ring, which in turn is functionalized with a methylamine group, the resulting (4-Piperidinophenyl)methylamine core becomes a powerful template for probing a wide range of biological systems. The basic nitrogen of the piperidine can enhance aqueous solubility and form key ionic interactions, while the primary amine of the methylamine group is a potent hydrogen bond donor and a key site for synthetic elaboration.[4] This unique combination of features has led to its successful application in developing agents targeting the central nervous system (CNS), as well as therapies for cancer and infectious diseases.[1][5]

Physicochemical Properties and Pharmacokinetic (ADME) Implications

The success of any drug candidate is intrinsically linked to its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The (4-Piperidinophenyl)methylamine scaffold offers several levers for modulating these properties.

-

Lipophilicity and Solubility: The interplay between the lipophilic phenyl and piperidine rings and the hydrophilic methylamine group allows for fine-tuning of the overall lipophilicity (logP). The basicity of the two nitrogen atoms is critical; at physiological pH, their protonation state significantly influences aqueous solubility and the ability to cross biological membranes.[2]

-

Blood-Brain Barrier (BBB) Penetration: For CNS-active agents, achieving optimal BBB penetration is paramount. This often requires a delicate balance of molecular weight (typically <450 Da), lipophilicity, and the number of hydrogen bond donors and acceptors.[6] The (4-Piperidinophenyl)methylamine scaffold provides an excellent starting point for achieving this balance.

-

Metabolic Stability: The piperidine ring itself is relatively stable to metabolism. However, positions adjacent to the nitrogen atom can be susceptible to oxidation. Strategic functionalization or bioisosteric replacement can mitigate these metabolic liabilities.[2]

Part 2: Synthetic Strategies and Methodologies

The construction of (4-Piperidinophenyl)methylamine derivatives is a multi-step process that relies on robust and well-established chemical transformations. A generalized synthetic approach is outlined below.

Core Synthesis Workflow

The assembly of the target scaffold can be visualized as a convergent process, where key fragments are prepared and then coupled.

Caption: Convergent synthesis of (4-Piperidinophenyl)methylamine derivatives.

Protocol: Heterogeneous Catalytic Hydrogenation of a Pyridine Precursor

The catalytic hydrogenation of a substituted pyridine is a fundamental and atom-economical method for creating the piperidine core. The choice of catalyst and conditions is critical to ensure complete saturation of the pyridine ring without affecting other functional groups.

Rationale: Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective, albeit expensive, catalyst for this transformation. It is typically used in an acidic solvent like acetic acid, which protonates the pyridine nitrogen, facilitating the reduction of the aromatic ring. High-pressure hydrogen is required to overcome the aromatic stabilization energy.

Step-by-Step Methodology:

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add the substituted pyridine substrate (1.0 eq) and glacial acetic acid as the solvent.

-

Catalyst Addition: Add PtO₂ (0.05 - 0.10 eq) to the mixture.

-

Reaction Execution: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-70 bar.

-

Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude piperidine derivative.

-

Purification: Purify the product by column chromatography on silica gel if necessary.

Protocol: Reductive Amination for Methylamine Installation

Reductive amination is a powerful and widely used method for forming C-N bonds. In this context, it is used to convert a 4-(piperidin-1-yl)benzaldehyde into the desired (4-piperidinophenyl)methylamine. This can be performed in one or two steps.

Rationale: A two-step, one-pot procedure using sodium borohydride (NaBH₄) is often preferred for its mild conditions and high chemoselectivity. The first step involves the formation of an imine intermediate by reacting the aldehyde with an amine source (e.g., ammonia or a protected amine). The second step is the in-situ reduction of the imine to the amine.

Step-by-Step Methodology:

-

Imine Formation: Dissolve 4-(piperidin-1-yl)benzaldehyde (1.0 eq) in methanol. Add ammonium acetate (5-10 eq) and stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Isolation: Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: The resulting (4-piperidinophenyl)methylamine can be purified by column chromatography or by salt formation and recrystallization.

Part 3: Structure-Activity Relationship (SAR) Studies and Lead Optimization

Systematic modification of the (4-Piperidinophenyl)methylamine scaffold is key to optimizing potency, selectivity, and pharmacokinetic properties.

Caption: Key modification points for SAR studies on the core scaffold.

Probing the Periphery: Phenyl Ring and Methylamine Linker

-

Phenyl Ring: Substitution on the phenyl ring is a primary strategy to modulate selectivity and potency. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can drastically alter electronic properties and introduce new interactions with the target protein.

-

Methylamine Linker: The primary amine is a crucial interaction point. N-alkylation to form secondary or tertiary amines can probe steric tolerance in the binding pocket. Conversion to amides or sulfonamides can introduce different hydrogen bonding patterns and alter the basicity of the molecule.

The Central Hub: Piperidine Moiety and Bioisosteric Replacement

The piperidine ring is more than a simple linker; it is a critical determinant of a compound's properties.

-

N-Substitution: The piperidine nitrogen is often a key site for modification. Introducing different alkyl or aryl groups can modulate pKa, which in turn affects solubility and off-target activity (e.g., hERG liability).

-

Bioisosterism: When metabolic instability or undesirable physicochemical properties arise, replacing the piperidine ring with a bioisostere is a powerful strategy. For example, replacing piperidine with a more polar morpholine ring can improve solubility, while constrained systems like azetidines or spirocycles can improve metabolic stability by blocking sites of metabolism and providing novel exit vectors for substitution.

Part 4: Pharmacological Profiles and Therapeutic Targets

The versatility of the (4-Piperidinophenyl)methylamine scaffold is evident in the wide range of biological targets it has been shown to modulate.

-

Central Nervous System (CNS) Disorders: This scaffold is a cornerstone in the development of CNS-active agents.[4] Derivatives have been developed as potent inhibitors of the dopamine transporter (DAT), with potential applications in treating psychostimulant use disorders. Others have been designed as ligands for serotonin (5-HT) receptors, relevant for treating depression and anxiety.[7]

-

Enzyme Inhibition: The scaffold has been successfully employed to design potent enzyme inhibitors. For example, derivatives have been identified as inhibitors of Farnesyl Protein Transferase (FPT), an important target in cancer therapy.[8]

-

Anti-Infective and Anti-Cancer Activity: Numerous studies have demonstrated the potential of piperidine-containing compounds as anti-cancer, anti-viral, and anti-parasitic agents.[1][5][9] The ability of the scaffold to present functional groups in a defined three-dimensional space makes it suitable for targeting enzyme active sites or protein-protein interfaces in pathogens and cancer cells.

Table 1: Representative Biological Activity of Piperidine-Containing Compounds

| Compound Class | Target | Key Finding | Reference |

| Piperidinyl-pyridinylacetyl N-oxide | Farnesyl Protein Transferase (FPT) | C3 substitution on the pyridine ring significantly impacts inhibitory potency. | [8] |

| Spirooxindolopyrrolidine-piperidinone | FaDu cancer cells | Showed potent cytotoxicity and induced apoptosis. | [1] |

| Benzopiperidine derivatives | Leishmania infantum | Exhibited potent activity against both promastigote and amastigote forms. | [9] |

| N-Methyl-1-(piperidin-4-YL)methanamine | 5-HT₂ₐ Receptor | Identified as a potent inverse agonist with antipsychotic potential. | [4] |

Part 5: Analytical and Characterization Techniques

Rigorous characterization is essential to confirm the structure and purity of synthesized derivatives. A standard suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. Temperature-dependent NMR studies can also be used to characterize conformational isomers (rotamers) that may arise, for example, from restricted rotation around an amide bond if the methylamine has been acylated.[10][11][12]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the synthesized compounds.[10]

-

Chromatography: Thin-layer chromatography (TLC) is used for rapid reaction monitoring, while flash column chromatography and High-Performance Liquid Chromatography (HPLC) are used for purification and purity assessment.[11]

Part 6: Future Directions and Emerging Trends

The (4-Piperidinophenyl)methylamine scaffold remains a highly relevant and promising framework for future drug discovery efforts. Its synthetic tractability makes it ideal for creating large, diverse libraries for high-throughput screening. Furthermore, its proven success in CNS-penetrant drugs makes it an attractive starting point for tackling challenging neurological targets.[6][13] The continued exploration of novel bioisosteric replacements for the piperidine core will undoubtedly lead to the discovery of new chemical entities with improved "drug-like" properties, pushing the boundaries of what is achievable in modern medicinal chemistry.

References

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available from: [Link]

-

Analogs of 4-(3-bromo-8-methyl-10-methoxy-6,11-dihydro-5H-benzo[2][10]-cyclo hepta[1,2-b]pyridin-11-yl)-1-(4-pyridinylacetyl)piperidine N-oxide as inhibitors of farnesyl protein transferase. PubMed. Available from: [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Available from: [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]

-

Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed Central. Available from: [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH. Available from: [Link]

-

Medicinal Chemical Properties of Successful Central Nervous System Drugs. PMC. Available from: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]

-

Discovery of 4‑Piperazine Isoquinoline Derivatives as Potent and Brain-Permeable Tau Prion Inhibitors with CDK8 Activity. eScholarship. Available from: [Link]

-

(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available from: [Link]

-

Synthesis and activity of benzopiperidine, benzopyridine and phenyl piperazine based compounds against Leishmania infantum. PubMed. Available from: [Link]

-

Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. MDPI. Available from: [Link]

- EP1339406B1 - Piperazine derivatives, their preparation and their use for treating central nervous system (cns) disorders. Google Patents.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP1339406B1 - Piperazine derivatives, their preparation and their use for treating central nervous system (cns) disorders - Google Patents [patents.google.com]

- 8. Analogs of 4-(3-bromo-8-methyl-10-methoxy-6,11-dihydro-5H-benzo[5,6]-cyclo hepta[1,2-b]pyridin-11-yl)-1-(4-pyridinylacetyl)piperidine N-oxide as inhibitors of farnesyl protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and activity of benzopiperidine, benzopyridine and phenyl piperazine based compounds against Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of (4-Piperidinophenyl)methylamine: A Technical Guide for Drug Discovery

Abstract

(4-Piperidinophenyl)methylamine represents a compelling scaffold in medicinal chemistry, positioned at the intersection of proven pharmacophores. While direct biological data on this specific molecule remains nascent, a comprehensive analysis of its close structural analogs provides a strong predictive framework for its potential therapeutic applications. This technical guide synthesizes the available evidence for derivatives and related structures, offering researchers and drug development professionals a roadmap for exploring the biological activity of (4-Piperidinophenyl)methylamine. We will delve into potential mechanisms of action, including dihydrofolate reductase (DHFR) inhibition and adrenergic receptor modulation, and provide detailed experimental protocols to facilitate further investigation. This document is intended to serve as a foundational resource, accelerating the exploration of this promising chemical entity.

Introduction: The (4-Piperidinophenyl)methylamine Scaffold - A Privileged Structure in Drug Discovery

The (4-Piperidinophenyl)methylamine core integrates two key structural motifs frequently found in biologically active molecules: a piperidine ring and a substituted aminophenyl group. The piperidine moiety is a ubiquitous heterocycle in pharmaceuticals, known to enhance solubility, metabolic stability, and receptor affinity. Similarly, the aminophenyl substructure is a versatile pharmacophore, participating in a wide range of biological interactions. The combination of these two fragments in (4-Piperidinophenyl)methylamine suggests a high potential for diverse pharmacological activities.

While extensive research has been conducted on derivatives, the parent compound, (4-Piperidinophenyl)methylamine, remains a relatively unexplored entity. This guide aims to bridge this knowledge gap by extrapolating from the biological activities of its closest analogs, thereby providing a robust rationale for its investigation as a novel therapeutic agent.

Predicted Biological Activities and Mechanisms of Action

Based on the structure-activity relationships of closely related compounds, we can hypothesize several key biological activities for (4-Piperidinophenyl)methylamine.

Dihydrofolate Reductase (DHFR) Inhibition: A Potential Anticancer and Antimicrobial Avenue

A compelling line of evidence points towards the potential of (4-Piperidinophenyl)methylamine derivatives as inhibitors of dihydrofolate reductase (DHFR). A close analog, (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine, has been identified as a DHFR inhibitor[1]. DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA replication and cell proliferation, making it an established target for both anticancer and antimicrobial drugs.